Roxindole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dopamine Receptor Agonist

- Roxindole hydrochloride has been studied for its ability to interact with dopamine receptors, specifically the D2 subtype. Dopamine receptors are involved in various neurological functions, including movement, reward, and motivation.

- Researchers have investigated roxindole hydrochloride's potential use in understanding dopamine signaling and its role in neurological disorders. Source: Index Medicus: )

Pain Perception Studies

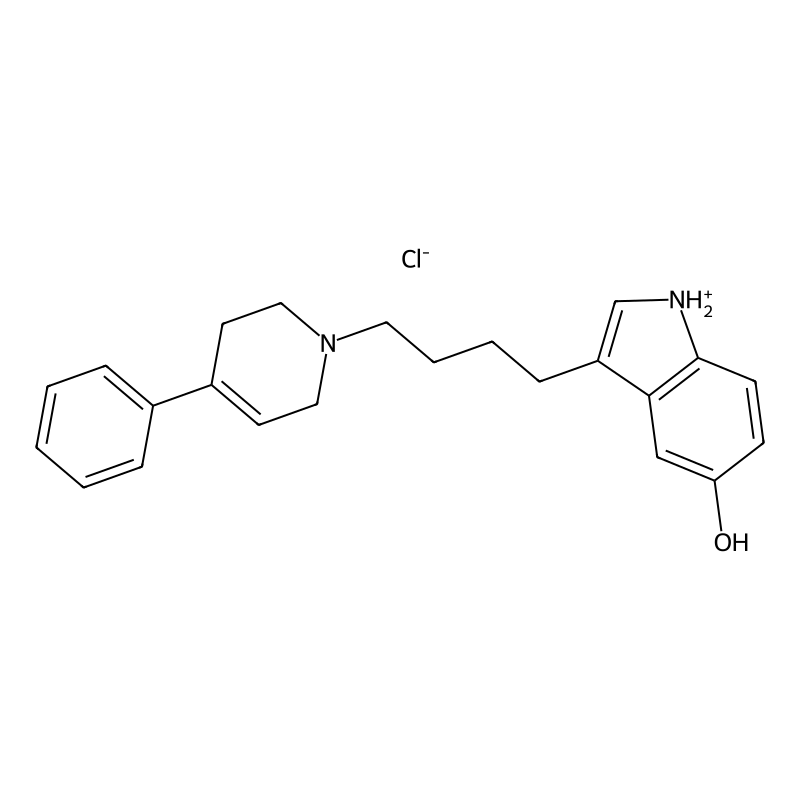

Roxindole hydrochloride is a pharmacological compound that exhibits properties as a dopaminergic and serotonergic agent. Originally developed by Merck KGaA, it was intended for the treatment of schizophrenia but was later found to have significant antidepressant and anxiolytic effects. The chemical structure of Roxindole hydrochloride is represented by the molecular formula , with a molar mass of approximately 346.474 g/mol . It acts primarily as an agonist at various dopamine and serotonin receptors, making it a candidate for treating several psychiatric disorders.

Dopamine and Serotonin Systems

RXH acts as a selective agonist at dopamine D2-like autoreceptors and has high affinity for serotonin 5-HT1A receptors [, ]. Dopamine autoreceptors regulate dopamine release, and RXH's action on these receptors might indirectly increase dopamine levels. Additionally, its interaction with 5-HT1A receptors, involved in mood regulation, could contribute to its antidepressant effects [].

- Oxidation: This compound can be oxidized to form hydroxylated derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can modify functional groups within the compound.

- Substitution: Roxindole hydrochloride can participate in substitution reactions, particularly at the indole and pyridine rings, using various halogenating agents and nucleophiles.

The major products formed depend on the specific reagents and conditions applied during these reactions.

Roxindole hydrochloride exhibits significant biological activity through its interaction with neurotransmitter receptors:

- Dopamine Receptors: It acts as a partial agonist at D2, D3, and D4 receptors, with preferential action at autoreceptors.

- Serotonin Receptors: Roxindole is an agonist at the 5-HT1A receptor and has weaker activity at 5-HT1B and 5-HT1D receptors. Additionally, it acts as a serotonin reuptake inhibitor, contributing to its antidepressant effects .

These mechanisms suggest its potential therapeutic applications in treating depression, anxiety disorders, and possibly Parkinson's disease.

Several methods have been developed for synthesizing Roxindole hydrochloride:

- Phase-Transfer Catalysis: A high-yielding synthetic route involves the phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole, producing the indolylbutyric acid derivative in one step.

- Simple Procedures: Alternative methods include straightforward synthetic routes utilizing inexpensive starting materials, allowing for multi-gram synthesis efficiently .

These methods highlight the versatility and efficiency of synthesizing Roxindole hydrochloride.

Roxindole hydrochloride has been investigated for various clinical applications:

- Antidepressant: Its ability to inhibit serotonin reuptake positions it as a candidate for treating depression.

- Anxiolytic: The compound has demonstrated rapid anxiolytic effects in clinical settings.

- Antipsychotic: Although initially developed for schizophrenia, its modest efficacy has led to further research into other psychiatric disorders .

Additionally, it has been explored for potential use in treating Parkinson's disease and prolactinoma due to its dopaminergic activity.

Studies have shown that Roxindole hydrochloride interacts significantly with various neurotransmitter systems:

- It is noted for its selective action on dopamine autoreceptors, which may contribute to its unique profile among antipsychotic medications.

- The compound's interactions with serotonin receptors also play a crucial role in its antidepressant properties .

These interactions emphasize the importance of Roxindole hydrochloride in modulating neurotransmitter systems relevant to mood and psychotic disorders.

Roxindole hydrochloride can be compared with several similar compounds based on their receptor affinities and therapeutic applications:

| Compound Name | Receptor Affinity | Primary Use |

|---|---|---|

| Bromocriptine | D2 receptor agonist | Parkinson's disease |

| Quetiapine | D2 receptor antagonist | Schizophrenia |

| Fluoxetine | Serotonin reuptake inhibitor | Depression |

| Buspirone | 5-HT1A receptor agonist | Anxiety disorders |

Uniqueness of Roxindole Hydrochloride

Roxindole hydrochloride stands out due to its dual action on both dopamine and serotonin receptors. Unlike many antipsychotics that primarily target dopamine pathways, Roxindole's significant serotonergic activity contributes to its rapid antidepressant effects. This unique profile may make it particularly effective in treating patients who exhibit both psychotic symptoms and mood disorders .